molecular formula C9H6N2O4 B1587464 7-Methyl-5-nitroisatin CAS No. 70343-13-4

7-Methyl-5-nitroisatin

Cat. No. B1587464
CAS RN: 70343-13-4
M. Wt: 206.15 g/mol
InChI Key: VREHMPHOKRQMFE-UHFFFAOYSA-N
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Description

7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of isatin-pyrrole derivatives, which could include 7-Methyl-5-nitroisatin, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .


Molecular Structure Analysis

The molecular formula of 7-Methyl-5-nitroisatin is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “7-Methyl-5-nitroisatin”:

Application in Cancer Therapy

Scientific Field

Medical Chemistry and Pharmacology

Summary of Application

7-Methyl-5-nitroisatin derivatives have been studied as potential inhibitors of the CDK2 enzyme, which is a target for anti-cancer therapies .

Methods of Application

Computational studies using flexible docking methods have been employed to determine the binding capacities of these derivatives when immobilized on C60 fullerene nanocarriers .

Results

The studies identified nanocarriers with high potential for immobilization and use in targeted therapies, selecting the best candidates based on binding affinity and complex stability .

ADMET and Solubility Analysis

Scientific Field

Pharmaceutical Sciences

Summary of Application

The ADMET profile (absorption, distribution, metabolism, excretion, toxicity) and solubility of 7-Methyl-5-nitroisatin derivatives have been analyzed to assess their potential as CDK2 enzyme inhibitors for anticancer therapy .

Methods of Application

ADMET methods were used to evaluate the physicochemical parameters, while solubility tests involved aqueous binary mixtures based on solvents like DMSO or NMP .

Results

The substances showed good oral absorption, membrane permeability, bioavailability, and a favorable toxicity profile. Solubility studies helped in selecting green solvents for pharmaceutical use .

Antibacterial and Antifungal Applications

Scientific Field

Microbiology

Summary of Application

7-Methyl-5-nitroisatin has potential as an antibacterial and antifungal agent .

Methods of Application

The specific methods of application for these properties are not detailed in the available data.

Results

The outcomes of these applications are not explicitly mentioned in the provided sources.

Antimycobacterial Activity

Scientific Field

Infectious Diseases

Summary of Application

The compound has been identified as a potential antimycobacterial agent .

Methods of Application

Experimental procedures for this application are not detailed in the available data.

Results

Quantitative data or statistical analyses for this application are not provided in the sources.

Anticonvulsant Properties

Scientific Field

Neuropharmacology

Summary of Application

7-Methyl-5-nitroisatin is studied for its anticonvulsant properties .

Methods of Application

The methods used for studying these properties are not specified in the available information.

Results

The results or outcomes for the anticonvulsant properties are not detailed in the sources.

Anti-HIV Activity

Scientific Field

Virology

Summary of Application

The compound has been explored for its potential use as an anti-HIV agent .

Methods of Application

Details on the experimental procedures for this application are not provided in the available data.

Results

The outcomes and quantitative data regarding the anti-HIV activity are not mentioned in the provided sources.

Analgesic and Anti-inflammatory Applications

Scientific Field

Pharmacology

Summary of Application

7-Methyl-5-nitroisatin derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties .

Methods of Application

The analgesic activity was assessed using the tail flick method, while the anti-inflammatory activity was evaluated using the carrageenan-induced foot paw edema technique .

Results

The derivatives displayed mild-to-good analgesic and anti-inflammatory potency, with low-to-reasonable ulcer index, indicating their potential as safer alternatives to traditional NSAIDs .

Antimicrobial Agents

Summary of Application

Isatin derivatives, including 7-Methyl-5-nitroisatin, are being explored as potential antibacterial and antifungal agents .

Methods of Application

The methods typically involve in vitro assays such as agar streak dilution methods to evaluate the antimicrobial activities of these compounds .

Results

The studies have shown that these derivatives can be effective against various microbial strains, highlighting their potential as new antimicrobial drugs .

Inhibitors of Human Transglutaminase 2

Scientific Field

Biochemistry

Summary of Application

7-Methyl-5-nitroisatin is being studied as an inhibitor of human transglutaminase 2, which is implicated in several diseases including celiac disease and cancer .

Methods of Application

The specific methods of application for this property are not detailed in the available data.

Results

The outcomes of these studies are not explicitly mentioned in the provided sources.

Anthelmintic Agents

Scientific Field

Parasitology

Summary of Application

The compound has potential applications as an anthelmintic agent, which could be used to treat parasitic worm infections .

Results

Drug Delivery Systems

Scientific Field

Nanotechnology and Pharmaceutical Sciences

Summary of Application

7-Methyl-5-nitroisatin has been incorporated into hydroxyapatite nanorods to test its anticancer potential, particularly against cervical cancer cells .

Methods of Application

Hydroxyapatite nanorods loaded with 5-nitroisatin were synthesized and their structure was analyzed using scanning electron microscopy and 2D heteronuclear single quantum correlation experiments .

Results

The study found that these nanorods were efficient in inhibiting the growth of cervical cancer cell lines, indicating their potential as a drug delivery system for cancer therapy .

Nanocarrier Immobilization

Scientific Field

Nanomedicine and Drug Design

Summary of Application

5-Nitroisatin derivatives have been studied for immobilization on C60 fullerene-based nanocarriers for the development of new anti-cancer therapies .

Methods of Application

A computational study using flexible docking methods was conducted to determine the binding capacities of these derivatives on a range of nanocarriers with symmetric and asymmetric modifications .

Results

The study selected the best candidates for immobilization and targeted therapy development based on binding affinity and complex stability, highlighting the potential of these nanocarriers in enhancing biological activity while reducing toxicity .

ADMET and Solubility Analysis

Scientific Field

Pharmacokinetics and Drug Development

Summary of Application

The ADMET profile and solubility of 5-nitroisatin derivatives have been analyzed to assess their potential as CDK2 enzyme inhibitors for anticancer therapy .

Methods of Application

The research involved assessing the physicochemical parameters of the drugs and testing their solubility in aqueous binary mixtures based on solvents like DMSO or NMP .

Results

The substances showed good oral absorption, membrane permeability, bioavailability, and a favorable toxicity profile. The solubility studies helped in selecting green solvents for pharmaceutical use .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The 5-nitroisatin derivatives, including potentially 7-Methyl-5-nitroisatin, are being explored for their use in the development of new anti-cancer therapies . Their potential as competitive inhibitors of ATP and the CDK2 enzyme makes them promising candidates for future research .

properties

IUPAC Name

7-methyl-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREHMPHOKRQMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405570
Record name 7-Methyl-5-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5-nitroisatin

CAS RN

70343-13-4
Record name 7-Methyl-5-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Hossain, NN Ferdous, MH Muhib… - Journal of the …, 2012 - chemicalsocietybd.org
… Microwave-assisted synthesis of 7-methyl-5-nitroisatin-3-thiosemicarbazone (4a) from 5a: … Microwave-assisted synthesis of spiro-7-methyl-5-nitroisatin-4-N-acetyl-2-acetamido-∆21,3,4-…
Number of citations: 8 chemicalsocietybd.org
AT Nielsen, RA Henry, WP Norris… - The Journal of …, 1979 - ACS Publications
… 7-Methyl-5-nitroisatin (32)49 was saponified and oxidized to form 2-amino-3-methyl5-nitrobenzoic acid (33, 96%). Emmons oxidation50 of 33 to 34 was followed by the Schmidt …
Number of citations: 51 pubs.acs.org

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